2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide
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Description
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
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Scientific Research Applications
a. Isoquinoline-1,3-dione Derivatives: Isoquinoline-1,3-dione compounds have attracted attention from synthetic chemists due to their diverse biological activities. Researchers have explored various synthetic methods using acryloyl benzamides as key substrates . Investigating the pharmacological properties of this compound could lead to novel drug candidates.
b. Anticancer Properties: Given the presence of isoquinoline and naphthalene moieties, this compound might exhibit anticancer activity. Researchers could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.
c. Anti-inflammatory Effects: Compounds with pyran and isoquinoline scaffolds often possess anti-inflammatory properties. Evaluating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications.
Phytochemistry
Considering the naphthalene and isoquinoline components, it’s worth investigating whether this compound occurs naturally in plants. Tools like IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) could provide insights into its occurrence in Indian medicinal plants .
properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-25-14-22(16-29-13-12-19-6-1-2-8-21(19)15-29)32-17-26(25)33-18-27(31)28-24-11-5-9-20-7-3-4-10-23(20)24/h1-11,14,17H,12-13,15-16,18H2,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEDLSGYXMXAHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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